(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone
Description
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone features a pyrrolidine core substituted with a dimethylamino pyridazine moiety via an ether linkage and a 4-methylthiophene group through a methanone bridge. Its molecular formula is inferred as C₁₅H₂₀N₄O₂S (molecular weight ≈ 320.4 g/mol). Key structural attributes include:
- Dimethylamino pyridazine: Enhances lipophilicity and basicity due to the tertiary amine.
- 4-Methylthiophene: Contributes aromaticity and influences electronic properties.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-8-13(23-10-11)16(21)20-7-6-12(9-20)22-15-5-4-14(17-18-15)19(2)3/h4-5,8,10,12H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHNESYDNWGFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex molecule that contains two important heterocyclic structures: the pyrrolidine ring and the pyridazine ring. These structures are known to be versatile scaffolds in medicinal chemistry, often utilized in the design of biologically active compounds. .
Mode of Action
Compounds containing pyrrolidine and pyridazine rings have been shown to interact with a range of biological targets, leading to various physiological effects. The exact interaction of this compound with its targets would depend on the specific stereochemistry and functional groups present in the molecule.
Biochemical Pathways
Compounds containing pyrrolidine and pyridazine rings have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Biological Activity
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone , also referred to by its chemical structure, is a complex organic molecule notable for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on current research findings.
Structural Overview
This compound features several key structural components that contribute to its biological activity:
| Component | Description |
|---|---|
| Pyridazine | A heterocyclic compound often associated with various pharmacological activities. |
| Pyrrolidine | Linked to neuroprotective effects and receptor interactions. |
| Thiophene | Known for its role in enhancing the compound's interaction with biological targets. |
| Dimethylamino Group | Enhances solubility and may influence biological interactions. |
Antitumor Activity
Research indicates that derivatives of pyridazine, including those similar to this compound, exhibit promising antitumor properties . For instance, studies have shown that certain derivatives can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, making them candidates for cancer therapy . The unique structure of this compound suggests it may interact with cellular pathways involved in cancer progression.
Neuroactive Properties
The presence of the pyrrolidine ring is significant due to its association with neuroactive properties. Compounds containing pyrrolidine have been studied for their potential neuroprotective effects, which could make this compound a candidate for neurological disorder treatments .
Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into potential applications:
- Anticancer Properties : Similar compounds have shown efficacy in targeting cancer cells through inhibition of critical pathways.
- Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from damage.
- Enzyme Interaction Studies : Investigations into how these compounds interact with enzymes can reveal their potential therapeutic roles.
Case Studies
Several case studies highlight the effectiveness of pyridazine derivatives in medicinal chemistry:
- Case Study 1 : A study demonstrated that a specific pyridazine derivative inhibited tumor growth in xenograft models by targeting the BRAF pathway.
- Case Study 2 : Another investigation revealed neuroprotective effects in animal models using pyrrolidine-containing compounds, suggesting a mechanism involving neurotransmitter modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine and Heterocyclic Moieties
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- Molecular Formula : C₁₇H₂₃N₅O₃ (MW: 345.4 g/mol).
- Key Differences :
- Replaces the 4-methylthiophene with a 3,5-dimethylisoxazole group.
- The isoxazole ring introduces additional nitrogen and oxygen atoms, increasing polarity compared to thiophene.
- Implications : The isoxazole’s electron-withdrawing nature may alter binding affinity in biological targets compared to the thiophene-based compound.
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
- Molecular Formula: C₁₀H₁₃NO₂S (MW: 227.3 g/mol).
- Key Differences: Simpler structure with a hydroxylated pyrrolidine and a 3-methylthiophene.
- Implications : The hydroxyl group improves aqueous solubility, making it more suitable for formulations requiring hydrophilicity.
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- Molecular Formula : C₁₅H₁₇N₃O₂S (MW: 311.4 g/mol).
- Key Differences: Substitutes dimethylamino pyridazine with a methylpyridazine group. Uses an unsubstituted thiophene instead of 4-methylthiophene.
Physicochemical Properties Comparison
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of pyrrolidinyl and pyridazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized using solvents like toluene, DMF, or DCM under reflux conditions . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of oxygen atoms in pyridazine derivatives.
- Catalysis : Use of base catalysts (e.g., NaOH) to deprotonate hydroxyl groups, as seen in similar pyrrolidinyl-ether syntheses .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and stability of intermediates.
Key reference solvents : Toluene, DMF, DCM (spectroscopic grade recommended) .
Basic: How can researchers characterize the electronic structure and dipole moments of this compound?
Answer:
Electronic properties can be studied via:
- Solvatochromic shifts : Measure absorbance in solvents of varying polarity (e.g., ethanol, acetonitrile, DMSO) to estimate ground and excited-state dipole moments .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict charge distribution and frontier molecular orbitals.
- Spectroscopic techniques : UV-Vis, fluorescence, and NMR to correlate substituent effects with electronic transitions .
Basic: What is the solubility profile of this compound, and how does solvent choice impact experimental design?
Answer:
Solubility is critical for reaction efficiency and purification. Based on analogous methanone derivatives:
- High solubility : Observed in DMSO, DMF, and THF due to polar functional groups.
- Low solubility : In non-polar solvents like hexane or ethyl acetate.
Recommended solvents for recrystallization : Ethyl acetate/methanol mixtures (3:1 v/v), as used for structurally similar compounds .
Advanced: How should experimental designs be structured to evaluate bioactivity (e.g., antimicrobial or antioxidant effects)?
Answer:
Adopt a split-plot design to account for multiple variables (e.g., concentration, exposure time):
- Primary plots : Test compound concentrations (e.g., 0.1–100 µM).
- Subplots : Include control compounds (e.g., known antimicrobial agents) for comparative analysis.
- Replicates : Use ≥4 replicates per condition to ensure statistical robustness, as demonstrated in antioxidant activity studies .
Assay example : Microdilution assays against Gram-positive/negative bacteria, with OD600 measurements to quantify inhibition .
Advanced: What computational strategies can predict the compound’s reactivity and interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous environments.
- QSAR models : Correlate substituent effects (e.g., dimethylamino group) with bioactivity, leveraging PubChem’s structure-activity data .
Advanced: How can researchers assess environmental fate and ecotoxicological risks of this compound?
Answer:
Follow the INCHEMBIOL framework :
Abiotic studies : Measure hydrolysis/photolysis rates under varying pH and UV exposure.
Biotic studies : Use Daphnia magna or algae models to determine LC50/EC50 values.
Partition coefficients : Calculate logP (octanol-water) to predict bioaccumulation potential.
Key parameters : Degradation half-life, BCF (bioconcentration factor), and NOEC (no observed effect concentration).
Advanced: How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. no activity)?
Answer:
- Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.01–500 µM).
- Strain specificity : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains, as seen in pyrazolone derivative studies .
- Interference checks : Use resazurin assays to confirm observed effects are not due to compound autofluorescence .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- First aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .
Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
Advanced: How can researchers link studies on this compound to broader theoretical frameworks (e.g., drug design or environmental chemistry)?
Answer:
- Drug design : Align with the "molecular hybridization" approach by combining pyridazine (kinase inhibition motif) with thiophene (bioavailability enhancer) .
- Environmental chemistry : Apply the "source-to-impact" model to track compound persistence from synthesis to ecosystem entry .
Advanced: What strategies optimize chromatographic purification of this compound?
Answer:
- Column selection : Use C18 reverse-phase columns for HPLC with a gradient of acetonitrile/water (0.1% TFA).
- Method validation : Achieve baseline separation with retention time differences >2 min between target and impurities.
- Troubleshooting : Add 0.1% formic acid to improve peak symmetry for amine-containing derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
